molecular formula C7H11NO3 B134677 3-Acetoxy-1-acetylazetidine CAS No. 143329-27-5

3-Acetoxy-1-acetylazetidine

Cat. No. B134677
M. Wt: 157.17 g/mol
InChI Key: PGKVFVRMFNJADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Acetoxy-1-acetylazetidine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of 3-Acetoxy-1-acetylazetidine. For instance, the first paper discusses the diastereoselective synthesis of 3,3-dimethylazetidines, which are structurally related to azetidines, indicating the potential for similar synthetic strategies to be applied . The second paper focuses on a different compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, and provides comprehensive spectroscopic analysis and quantum chemical studies, which could serve as a model for the type of analyses that might be performed on 3-Acetoxy-1-acetylazetidine .

Synthesis Analysis

The synthesis of 3,3-dimethylazetidines is achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This method could potentially be adapted for the synthesis of 3-Acetoxy-1-acetylazetidine by modifying the starting materials and reaction conditions. The high diastereoselectivity observed in the synthesis of 3,3-dimethylazetidines suggests that a similar approach might be used to control the stereochemistry of 3-Acetoxy-1-acetylazetidine.

Molecular Structure Analysis

While the molecular structure of 3-Acetoxy-1-acetylazetidine is not directly analyzed in the papers, the second paper provides a detailed structural analysis of a different compound using both experimental and theoretical methods . Techniques such as X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, along with quantum chemical calculations, were used to determine structural parameters, intermolecular interactions, and electronic properties. These methods could be applied to 3-Acetoxy-1-acetylazetidine to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-Acetoxy-1-acetylazetidine. However, the synthesis paper implies that azetidine derivatives can participate in further chemical transformations, which could be explored for 3-Acetoxy-1-acetylazetidine. The comprehensive spectroscopic analysis in the second paper also suggests that understanding the electronic structure of a molecule can provide clues to its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-1-acetylazetidine are not discussed in the provided papers. Nonetheless, the second paper's approach to analyzing the spectroscopic data and electronic structure of a compound could be used to predict the physical and chemical properties of 3-Acetoxy-1-acetylazetidine. Techniques such as NBO, QTAIM, NLO, and MEP surface analyses could be particularly useful in this regard.

Scientific Research Applications

Enhancing Fermentative Production

Acetoin, a compound with similar functional groups, is widely used in various industries, including food, cosmetics, and as a bio-based platform chemical. Strategies to enhance its production through fermentation involve optimizing strains, substrates, and process controls. Such methodologies could be applicable to 3-Acetoxy-1-acetylazetidine if it shares biochemical pathways or production processes with acetoin (Xiao & Lu, 2014).

Acylamino Acids in the Nervous System

The review on N-Acetyl-l-histidine and N-Acetyl-l-aspartic acid highlights their significant roles in the vertebrate nervous system, suggesting potential research applications of acylated compounds like 3-Acetoxy-1-acetylazetidine in neurological studies (Baslow, 1997).

Neuroprotective Mechanisms

Research into Citicoline, a brain health supplement, reveals neuroprotective effects that could be relevant when exploring the applications of similar compounds in cerebral health and injury recovery (Hatcher & Dempsey, 2002).

Acetogenins and Anticancer Agents

Studies on annonaceous acetogenins offer insights into their role as antitumor agents, suggesting a potential area of application for 3-Acetoxy-1-acetylazetidine in cancer research, given its structural or functional similarity to these compounds (Jacobo-Herrera et al., 2019).

N-Acetylcysteine in Psychiatry

N-acetylcysteine (NAC) shows promise in treating psychiatric disorders, highlighting the potential psychiatric applications of structurally related compounds like 3-Acetoxy-1-acetylazetidine (Dean et al., 2011).

properties

IUPAC Name

(1-acetylazetidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKVFVRMFNJADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-1-acetylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.